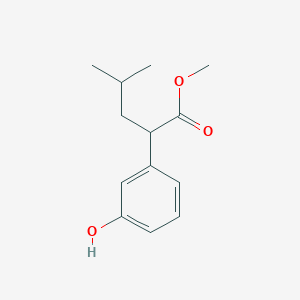

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate typically involves the esterification of 2-(3-hydroxyphenyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-oxophenyl)-4-methylpentanoate.

Reduction: Formation of 2-(3-hydroxyphenyl)-4-methylpentanol.

Substitution: Formation of 2-(3-chlorophenyl)-4-methylpentanoate.

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl compound, which can then interact with various pathways in the body.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-hydroxyphenyl)-4-methylpentanoate

- Methyl 2-(3-methoxyphenyl)-4-methylpentanoate

- Methyl 2-(3-hydroxyphenyl)-4-ethylpentanoate

Uniqueness

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is unique due to the specific positioning of the hydroxy group on the phenyl ring and the methyl group on the pentanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is an organic compound with a molecular formula of C13H18O3 and a molar mass of approximately 222.28 g/mol. This compound is characterized by its unique structural arrangement, featuring both a hydroxyl group and an ester moiety adjacent to a branched alkane chain. Such a configuration may confer distinct biological activities, making it of interest for various applications in medicinal chemistry and pharmacology.

Anticancer Potential

Research has shown that compounds with structural similarities to this compound may exhibit significant anticancer properties. For example, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been identified as potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis . The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines, indicating that structural modifications can lead to enhanced biological effects.

Antifungal Activity

Another area of interest is the antifungal potential of similar ester compounds. Rhein–amino acid ester conjugates have shown promising antifungal activity against plant pathogens, suggesting that derivatives of this compound could also possess antifungal properties . The inhibition rates observed in these studies highlight the importance of functional groups in determining biological efficacy.

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives reported an IC50 value ranging from 0.69 μM to 11 μM against HeLa cells, showcasing their potential as anticancer agents . The modifications made to the ester structure were crucial in enhancing their potency as HDAC inhibitors.

Case Study 2: Antifungal Screening

In another investigation, rhein–amino acid ester conjugates were screened against several phytopathogenic fungi. Compounds exhibiting over 90% inhibition against Sclerotinia sclerotiorum at concentrations of 0.5 mM indicate that similar structural motifs could lead to effective antifungal agents . This emphasizes the need for further exploration into the biological activity of this compound.

Structural Analysis

The structural uniqueness of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3 |

| Molar Mass | 222.28 g/mol |

| Density | 1.069 g/cm³ |

| Boiling Point | ~324.3 °C |

| Appearance | Colorless liquid with fruity aroma |

This table highlights the compound's physical properties that may influence its biological interactions.

Similar Compounds

The following compounds share structural similarities with this compound:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 | 0.98 |

| Methyl 2-(3-hydroxyphenyl)acetate | 42058-59-3 | 0.93 |

| Ethyl 3-(4-hydroxyphenyl)propanoate | 23795-02-0 | 0.95 |

These compounds may serve as useful analogs for further studies on biological activity and mechanism of action.

Properties

CAS No. |

1257397-44-6 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 2-(3-hydroxyphenyl)-4-methylpentanoate |

InChI |

InChI=1S/C13H18O3/c1-9(2)7-12(13(15)16-3)10-5-4-6-11(14)8-10/h4-6,8-9,12,14H,7H2,1-3H3 |

InChI Key |

AFNUZJWYBPNWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC(=CC=C1)O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.